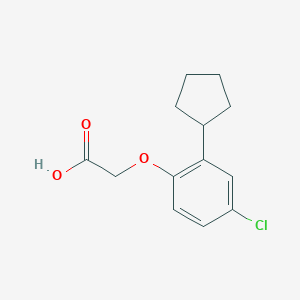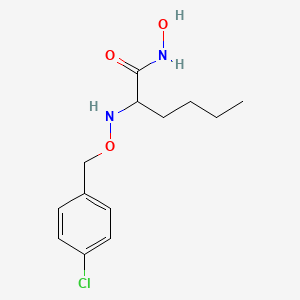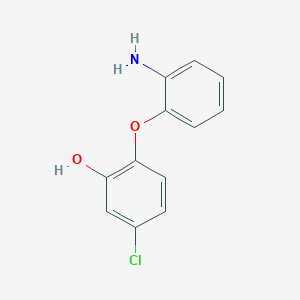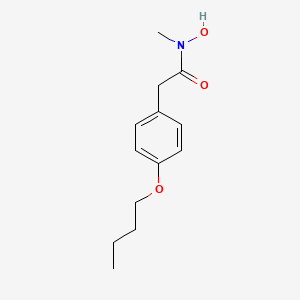
2-(4-Butoxy-phenyl)-N-hydroxy-N-methyl-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Butoxy-phenyl)-N-hydroxy-N-methyl-acetamide is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to an acetamide moiety. The compound’s structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxy-phenyl)-N-hydroxy-N-methyl-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available (4-butoxyphenyl)-methanol.
Reaction with Thionyl Chloride: The (4-butoxyphenyl)-methanol is reacted with thionyl chloride to form (4-butoxyphenyl)-methyl chloride.
Formation of Acetamide: The (4-butoxyphenyl)-methyl chloride is then reacted with N-hydroxy-N-methyl-acetamide under basic conditions to yield the final product.
The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(4-Butoxy-phenyl)-N-hydroxy-N-methyl-acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
科学研究应用
2-(4-Butoxy-phenyl)-N-hydroxy-N-methyl-acetamide has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. It is also employed in studies involving reaction mechanisms and kinetics.
Biology: In biological research, the compound is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development and pharmacological studies.
作用机制
The mechanism of action of 2-(4-Butoxy-phenyl)-N-hydroxy-N-methyl-acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity by binding to active sites or allosteric sites on enzymes. This interaction can alter the enzyme’s conformation and activity, leading to changes in biochemical pathways .
相似化合物的比较
Similar Compounds
2-(4-Butoxyphenyl)-N-hydroxyacetamide: This compound is similar in structure but lacks the methyl group on the acetamide moiety.
4-Butoxybenzaldehyde: This compound shares the butoxyphenyl group but has an aldehyde functional group instead of an acetamide.
Uniqueness
2-(4-Butoxy-phenyl)-N-hydroxy-N-methyl-acetamide is unique due to the presence of both the butoxy group and the N-hydroxy-N-methyl-acetamide moiety. This combination allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound in research and industrial applications .
属性
分子式 |
C13H19NO3 |
|---|---|
分子量 |
237.29 g/mol |
IUPAC 名称 |
2-(4-butoxyphenyl)-N-hydroxy-N-methylacetamide |
InChI |
InChI=1S/C13H19NO3/c1-3-4-9-17-12-7-5-11(6-8-12)10-13(15)14(2)16/h5-8,16H,3-4,9-10H2,1-2H3 |
InChI 键 |
JGCLGKCTJPLHOR-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=C(C=C1)CC(=O)N(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



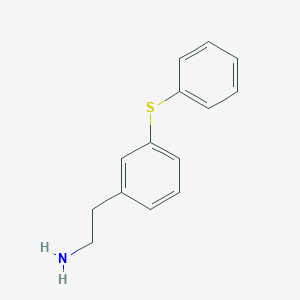
![2-(4-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B10840808.png)
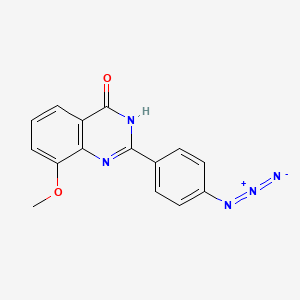
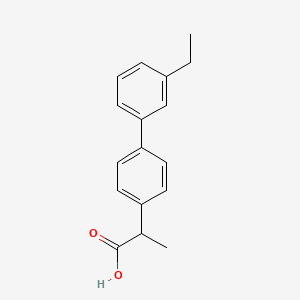
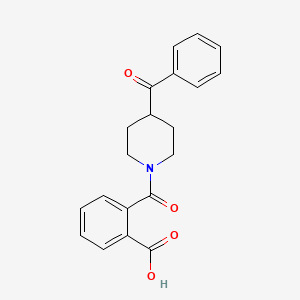
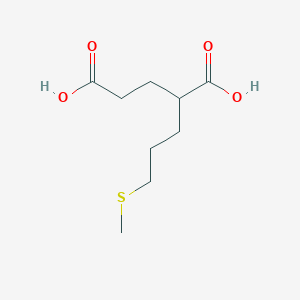
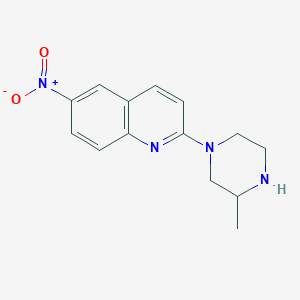


![2-(4-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline](/img/structure/B10840876.png)
